molecular formula C14H18O4 B3059540 1,3-Benzenedibutanoic acid CAS No. 54698-75-8

1,3-Benzenedibutanoic acid

Cat. No. B3059540
CAS RN: 54698-75-8
M. Wt: 250.29 g/mol
InChI Key: VBDLRLLEOBIQEW-UHFFFAOYSA-N
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Description

A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s state of matter (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .

Scientific Research Applications

Industrial Applications and Health Effects

1,3-Benzenedibutanoic acid, as a derivative of phthalates, plays a significant role in industrial applications. Phthalates, including diesters of 1,2-benzenedicarboxylic acid, are widely used as plasticizers in the manufacture of flexible vinyl, which is used in various consumer products, flooring, wall coverings, food contact applications, and medical devices. Additionally, low molecular weight phthalates are used in personal care products, as solvents and plasticizers for cellulose acetate, and in making lacquers, varnishes, and coatings. This widespread industrial use of phthalates, including derivatives like this compound, has been extensively reviewed, especially concerning their metabolism and health effects in human populations (Hauser & Calafat, 2005).

Applications in Coordination Chemistry and Material Science

The use of 1,3-benzenedicarboxylic acid and its derivatives has been extensively explored in the field of coordination chemistry and material science. One study describes the synthesis and characterization of a three-dimensional crystalline porous metal-organic framework using 1,3-benzenedicarboxylic acid. This framework demonstrated the ability to separate a mixture of naphthalene and anthracene through selective adsorption, showcasing its potential in material separation applications (Liu, Lang, & Abrahams, 2011). Another research designed a metal-organic framework based on a ligand with three 1,3-benzenedicarboxylate units, resulting in a structure with nanometre-sized metal-organic cuboctahedra incorporated into a cubic close packing arrangement. This structure indicated potential applications in the storage and separation of molecules and ions due to its unique cavities (Zou, Park, Hong, & Lah, 2008).

Safety and Hazards

Information on safety and hazards is usually available in Material Safety Data Sheets (MSDS). They provide information on toxicity, flammability, reactivity, and special hazards .

Future Directions

This involves speculative discussion based on current research trends. It could involve potential applications, new methods of synthesis, or new reactions .

properties

IUPAC Name

4-[3-(3-carboxypropyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c15-13(16)8-2-6-11-4-1-5-12(10-11)7-3-9-14(17)18/h1,4-5,10H,2-3,6-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDLRLLEOBIQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396357
Record name 1,3-Benzenedibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54698-75-8
Record name 1,3-Benzenedibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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